molecular formula C17H16O3 B1610278 Ethyl 4-(2-acetylphenyl)benzoate CAS No. 860773-41-7

Ethyl 4-(2-acetylphenyl)benzoate

Cat. No.: B1610278
CAS No.: 860773-41-7
M. Wt: 268.31 g/mol
InChI Key: DQQVOXHWONJCOZ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(2-acetylphenyl)benzoate can be achieved through various synthetic routes. One common method involves the esterification of 4-(2-acetylphenyl)benzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid . The reaction typically requires refluxing the mixture for several hours to ensure complete conversion.

Another method involves the Suzuki-Miyaura coupling reaction, where a boronic acid derivative of 4-(2-acetylphenyl)benzoic acid is coupled with an ethyl ester in the presence of a palladium catalyst and a base . This method is advantageous due to its mild reaction conditions and high yield.

Industrial Production Methods

Industrial production of this compound often employs large-scale esterification processes using automated reactors to ensure consistent quality and yield. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(2-acetylphenyl)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Amines, alcohols, and other nucleophiles.

Major Products Formed

    Oxidation: 4-(2-carboxyphenyl)benzoic acid.

    Reduction: Ethyl 4-(2-hydroxyphenyl)benzoate.

    Substitution: Various substituted esters and amides depending on the nucleophile used.

Comparison with Similar Compounds

Ethyl 4-(2-acetylphenyl)benzoate can be compared with other similar compounds such as:

    Ethyl 4-(2-hydroxyphenyl)benzoate: Similar structure but with a hydroxyl group instead of an acetyl group.

    Ethyl 4-(2-methylphenyl)benzoate: Similar structure but with a methyl group instead of an acetyl group.

    Ethyl 4-(2-carboxyphenyl)benzoate: Similar structure but with a carboxyl group instead of an acetyl group.

The uniqueness of this compound lies in its acetyl group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs .

Properties

IUPAC Name

ethyl 4-(2-acetylphenyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O3/c1-3-20-17(19)14-10-8-13(9-11-14)16-7-5-4-6-15(16)12(2)18/h4-11H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQQVOXHWONJCOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)C2=CC=CC=C2C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90465886
Record name Ethyl 4-(2-acetylphenyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90465886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

860773-41-7
Record name Ethyl 4-(2-acetylphenyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90465886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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